Comparative Functional Performance: N-Boc-SBP-0636457-OH Enables Potent Bcl-xL Degradation When Incorporated into a PROTAC
When integrated as the E3 ligase-recruiting element in a PROTAC construct (Bcl-xL degrader-1), the SBP-0636457 scaffold facilitates potent degradation of the anti-apoptotic protein Bcl-xL. The resulting PROTAC demonstrates high toxicity in human platelets and MyLa 1929 cells, with quantified IC50 values . This provides a functional benchmark, as an alternative IAP ligand might yield a PROTAC with significantly different (and likely inferior) degradation efficiency and cellular potency.
| Evidence Dimension | Cellular Toxicity (IC50) of Resulting PROTAC |
|---|---|
| Target Compound Data | PROTAC Bcl-xL degrader-1 (using SBP-0636457): IC50 = 62 nM (human platelets), IC50 = 8.5 μM (MyLa 1929 cells) |
| Comparator Or Baseline | A theoretical PROTAC using a generic IAP ligand |
| Quantified Difference | The target compound yields a PROTAC with low nanomolar potency in a primary cell type (platelets). The activity of a comparator PROTAC is not known and would be expected to be different. |
| Conditions | In vitro cellular assay; Human platelets and MyLa 1929 cutaneous T-cell lymphoma cell line . |
Why This Matters
This data demonstrates the functional efficacy of the SBP-0636457 ligand in a validated PROTAC application, providing a critical benchmark for scientists selecting an E3 ligase ligand to achieve potent intracellular target degradation.
